REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[CH:15][C:16]2[CH:21]=[CH:20][C:19]([S:22]([CH3:24])=[O:23])=[CH:18][CH:17]=2)[C:4]2[C:9]([C:10]=1[CH2:11][C:12]([OH:14])=[O:13])=[CH:8][CH:7]=[CH:6][CH:5]=2.[F:25]C(Cl)(Cl)Cl.FOC(F)(F)F>>[F:25][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[C:3](=[CH:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([CH3:24])=[O:23])=[CH:18][CH:17]=1)[C:2]([CH3:1])=[C:10]2[CH2:11][C:12]([OH:14])=[O:13]
|
Name
|
2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C2=CC=CC=C2C1CC(=O)O)=CC1=CC=C(C=C1)S(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FOC(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirred at -15° C. for 80 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=C(C(C2=CC1)=CC1=CC=C(C=C1)S(=O)C)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[CH:15][C:16]2[CH:21]=[CH:20][C:19]([S:22]([CH3:24])=[O:23])=[CH:18][CH:17]=2)[C:4]2[C:9]([C:10]=1[CH2:11][C:12]([OH:14])=[O:13])=[CH:8][CH:7]=[CH:6][CH:5]=2.[F:25]C(Cl)(Cl)Cl.FOC(F)(F)F>>[F:25][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[C:3](=[CH:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([CH3:24])=[O:23])=[CH:18][CH:17]=1)[C:2]([CH3:1])=[C:10]2[CH2:11][C:12]([OH:14])=[O:13]
|
Name
|
2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C2=CC=CC=C2C1CC(=O)O)=CC1=CC=C(C=C1)S(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FOC(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirred at -15° C. for 80 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=C(C(C2=CC1)=CC1=CC=C(C=C1)S(=O)C)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[CH:15][C:16]2[CH:21]=[CH:20][C:19]([S:22]([CH3:24])=[O:23])=[CH:18][CH:17]=2)[C:4]2[C:9]([C:10]=1[CH2:11][C:12]([OH:14])=[O:13])=[CH:8][CH:7]=[CH:6][CH:5]=2.[F:25]C(Cl)(Cl)Cl.FOC(F)(F)F>>[F:25][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[C:3](=[CH:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([CH3:24])=[O:23])=[CH:18][CH:17]=1)[C:2]([CH3:1])=[C:10]2[CH2:11][C:12]([OH:14])=[O:13]
|
Name
|
2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C2=CC=CC=C2C1CC(=O)O)=CC1=CC=C(C=C1)S(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FOC(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirred at -15° C. for 80 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=C(C(C2=CC1)=CC1=CC=C(C=C1)S(=O)C)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |